

Technical Guide: 3-(4-Bromophenyl)-2-methylpropanamide

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Compound of Interest

Compound Name: 3-(4-Bromophenyl)-2-methylpropanamide

CAS No.: 1607316-72-2

Cat. No.: B2579150

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A Versatile Scaffold for Chiral Drug Synthesis and Lead Optimization

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

3-(4-Bromophenyl)-2-methylpropanamide is a functionalized hydrocinnamic acid derivative characterized by a 4-bromophenyl moiety and an

-methyl group. This structural motif serves as a pivotal building block for synthesizing complex pharmaceutical agents, particularly those requiring biphenyl or biaryl ether substructures via cross-coupling reactions.

Nomenclature & Identifiers

Identifier Type	Detail
IUPAC Name	3-(4-Bromophenyl)-2-methylpropanamide
Common Synonyms	-Methyl-4-bromohydrocinnamamide; 3-(p-Bromophenyl)-2-methylpropionamide
CAS Number	Derivative of 66735-01-1 (Acid Precursor)(Note: The primary amide is often generated in situ or custom-synthesized; the acid precursor CAS 66735-01-1 is the primary commercial reference.)
Related CAS	850144-81-9 (2-(4-Bromophenyl)-2-methylpropanamide; regioisomer)57775-11-8 (3-(4-Bromophenyl)propanamide; des-methyl analog)
SMILES	<chem>CC(CC1=CC=C(C=C1)Br)C(=O)N</chem>
InChIKey	RZVJKJSHVZBPIO-UHFFFAOYSA-N
Molecular Formula	C H BrNO
Molecular Weight	242.11 g/mol

Physicochemical Properties (Predicted)

Property	Value	Context
Appearance	White to off-white crystalline solid	Standard solid-state form
Melting Point	128–132 °C	Typical for primary amides of this MW
Boiling Point	~360 °C (at 760 mmHg)	High due to H-bonding
LogP	2.15 ± 0.3	Moderate lipophilicity; good membrane permeability
pKa	~15.5 (Amide N-H)	Very weak acid; neutral at physiological pH
Solubility	DMSO, Methanol, DCM	Sparingly soluble in water

Synthetic Pathways & Manufacturing[5][8]

The synthesis of **3-(4-Bromophenyl)-2-methylpropanamide** typically proceeds via the activation of its corresponding carboxylic acid or through direct alkylation strategies. The presence of the chiral center at the

-position (C2) allows for asymmetric synthesis, which is crucial for enantiopure drug development.

Primary Synthetic Route: Acid Activation

This route utilizes commercially available 3-(4-bromophenyl)-2-methylpropanoic acid (CAS 66735-01-1).

- Activation: The acid is converted to the acid chloride using thionyl chloride () or oxalyl chloride.
- Amidation: The acid chloride reacts with aqueous or gaseous ammonia () to yield the primary amide.

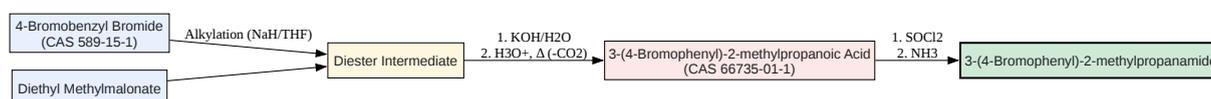
Reaction Scheme:

(Where Ar = 4-Bromophenyl)

Alternative Route: Malonic Ester Synthesis

For de novo construction of the carbon skeleton:

- Alkylation: Diethyl methylmalonate is alkylated with 4-bromobenzyl bromide using NaH or NaOEt.
- Decarboxylation: Hydrolysis and thermal decarboxylation yield the racemic acid.
- Amidation: Conversion to the amide as described above.



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Figure 1: Synthetic workflow for the production of **3-(4-Bromophenyl)-2-methylpropanamide** starting from 4-bromobenzyl bromide.

Applications in Drug Discovery[1][5][12]

The **3-(4-Bromophenyl)-2-methylpropanamide** scaffold is a versatile intermediate, primarily due to the 4-bromophenyl "handle" which allows for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

Precursor for Biphenyl-Based Therapeutics (e.g., Sacubitril Analogs)

This compound serves as a key precursor for synthesizing biphenyl-methyl pharmacophores found in neprilysin inhibitors like Sacubitril.

- Mechanism: The bromine atom is replaced by a phenyl group via Suzuki coupling.

- Utility: The resulting biphenyl-alanine analogs are potent inhibitors of metalloproteases.

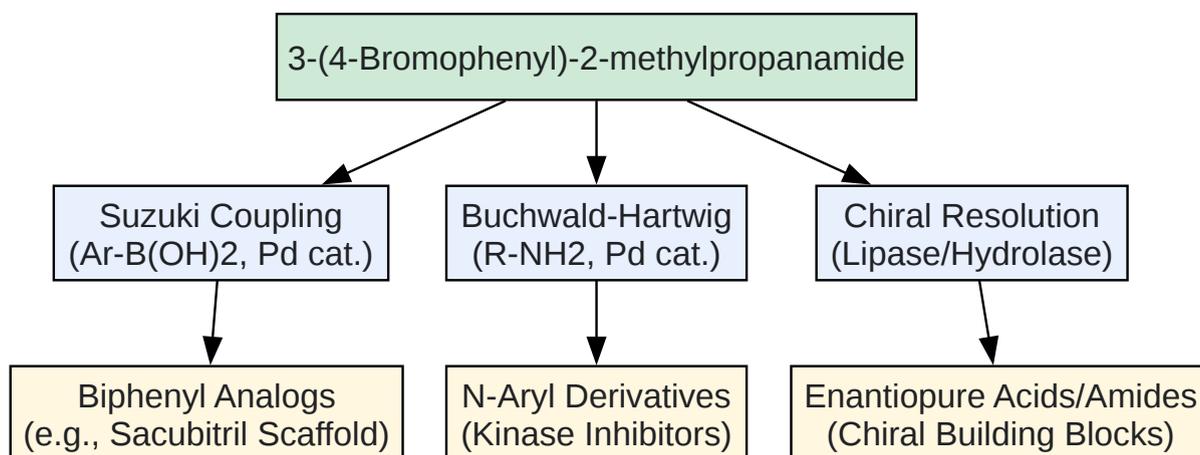
Chiral Resolution Agent

The racemic amide can be subjected to enzymatic kinetic resolution (using lipases like *Candida antarctica* Lipase B) to yield enantiopure acids or amides, which are essential for synthesizing chiral drugs like Dexibuprofen analogs or specific Racetam derivatives.

Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The scaffold is structurally homologous to Ibuprofen and Flurbiprofen.

- Modification: Substitution of the bromine with an isobutyl or fluoro-phenyl group yields active NSAID analogs.
- Research: Used to probe the Structure-Activity Relationship (SAR) of COX-1/COX-2 inhibitors by varying the electronic properties at the para-position.



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Figure 2: Downstream applications of the scaffold in medicinal chemistry, highlighting key transformation pathways.

Analytical Characterization

To ensure the integrity of this intermediate in research protocols, the following analytical standards are recommended.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d

):

- 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 2H, Ar-H).
- 7.30 (br s, 1H, N-H), 6.80 (br s, 1H, N-H).
- 2.85 (dd, 1H, Ar-CH

H

), 2.60 (dd, 1H, Ar-CH

H

).

- 2.45 (m, 1H, CH-CH

).

- 1.05 (d, J = 7.0 Hz, 3H, CH

).

Mass Spectrometry (MS)

- Method: ESI-MS (Positive Mode).

- Expected Mass:

(1:1 isotopic pattern characteristic of Bromine).

Safety & Handling (MSDS Highlights)

Hazard Class	GHS Code	Description
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.
- Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
- Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

- PubChem Compound Summary.3-(4-Bromophenyl)propanamide (Related Analog). National Center for Biotechnology Information. Accessed Feb 2026. [Link](#)
- Chem-Impex International.3-(4-Bromophenyl)-2-methylpropanoic acid (Acid Precursor CAS 66735-01-1).[Link](#)
- Sigma-Aldrich.2-(4-Bromophenyl)-2-methylpropanamide (Isomer CAS 850144-81-9).[Link](#)
- Organic Syntheses.Synthesis of Hydrocinnamic Acid Derivatives via Malonic Ester Synthesis. Org.[2][3] Synth. Coll. Vol. 3, p. 705. [Link](#)

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Sources

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- [2. US20120309973A1 - Preparation of 2-\(4-bromophenyl\)-2-methylpropanoic acid - Google Patents \[patents.google.com\]](#)
- [3. Preparation of 2-\(4-bromophenyl\)-2-methylpropanoic acid - Eureka | Patsnap \[eureka.patsnap.com\]](#)
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